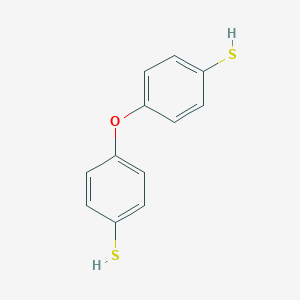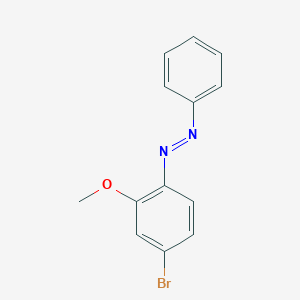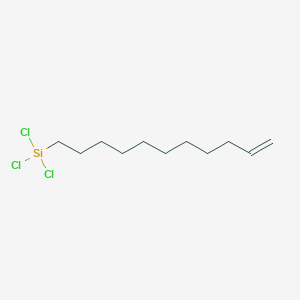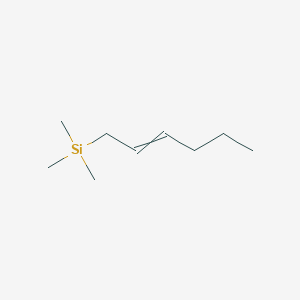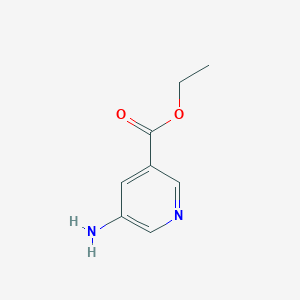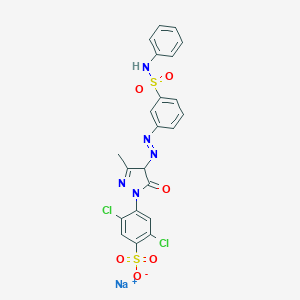![molecular formula C18H22 B098356 1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene CAS No. 16434-58-5](/img/structure/B98356.png)
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene, commonly known as decahydrobenzene, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine. This compound is a colorless, odorless liquid that is soluble in organic solvents and has a high boiling point.
作用机制
The mechanism of action of decahydrobenzene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and tumor-promoting pathways. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
生化和生理效应
Decahydrobenzene has been shown to exhibit anti-inflammatory and anti-tumor properties, and has been studied for its potential use in cancer therapy. It has also been shown to induce apoptosis in cancer cells, and to inhibit the activity of certain enzymes involved in the inflammatory and tumor-promoting pathways. In addition, it has been shown to have low toxicity and to be well-tolerated in animal studies.
实验室实验的优点和局限性
Decahydrobenzene has several advantages for use in lab experiments, including its high boiling point, low toxicity, and ability to penetrate cell membranes. However, it also has several limitations, including its low solubility in water and its potential to form toxic byproducts during certain reactions.
未来方向
There are several potential future directions for research on decahydrobenzene, including:
1. Further studies on its anti-inflammatory and anti-tumor properties, and its potential use in cancer therapy.
2. Development of new synthetic methods for decahydrobenzene that are more efficient and environmentally friendly.
3. Study of the potential toxic effects of decahydrobenzene and its byproducts in humans.
4. Investigation of its potential use as a drug delivery system for targeted cancer therapy.
5. Study of its potential use in other fields of science, such as materials science and nanotechnology.
Conclusion:
In conclusion, decahydrobenzene is a versatile compound that has been extensively studied for its potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to new discoveries and innovations in various fields of science.
合成方法
Decahydrobenzene can be synthesized through various methods, including catalytic hydrogenation of benzene, thermal cracking of naphthalene, and pyrolysis of petroleum. The most common method of synthesis is the catalytic hydrogenation of benzene, which involves the use of a catalyst such as palladium or platinum to reduce benzene to decahydrobenzene.
科学研究应用
Decahydrobenzene has been extensively studied for its potential applications in various fields of science. In chemistry, it is used as a solvent for various organic reactions, and as a starting material for the synthesis of other compounds. In biology, it has been shown to exhibit anti-inflammatory and anti-tumor properties, and has been studied for its potential use in cancer therapy. In medicine, it has been studied for its potential use as a drug delivery system, due to its ability to penetrate cell membranes.
属性
CAS 编号 |
16434-58-5 |
|---|---|
产品名称 |
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene |
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
1,4,4a,5,6,7,8,11,12,12b-decahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H22/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-4,13,17H,5-12H2 |
InChI 键 |
SEICIFOZFBSFDJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC3=C(C2)CC=CC3)C4C1CC=CC4 |
规范 SMILES |
C1CC2=C(CC3=C(C2)CC=CC3)C4C1CC=CC4 |
同义词 |
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenz[a]anthracene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



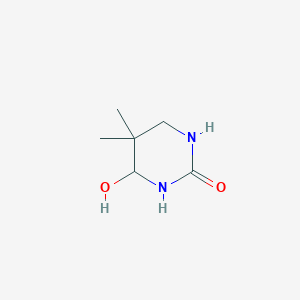
![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)
